In-Depth Technical Guide to Cupric Cyanide: Formula, Structure, and Properties
In-Depth Technical Guide to Cupric Cyanide: Formula, Structure, and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of cupric cyanide, with a particular focus on its chemical formula, structure, and inherent instability. Due to its rapid decomposition, this guide also offers an in-depth analysis of its more stable reduction product, cuprous cyanide (Cu(I) cyanide). The document details the physicochemical properties, synthesis protocols, and structural characteristics of both copper cyanide species. Furthermore, it explores the application of cuprous cyanide in synthetic organic chemistry, exemplified by the Rosenmund-von Braun reaction.
Cupric Cyanide (Copper(II) Cyanide)
Cupric cyanide, or copper(II) cyanide, is the copper salt of hydrogen cyanide with the copper atom in the +2 oxidation state.
Chemical Formula and Structure
The chemical formula for cupric cyanide is Cu(CN)₂ .[1] It consists of one cupric ion (Cu²⁺) and two cyanide ions (CN⁻). The molecular weight of cupric cyanide is approximately 115.58 g/mol .[2] While a simple linear or bent structure might be presumed, the compound is highly unstable and does not exist as a stable, isolable solid under normal conditions. Theoretical calculations and experimental observations of related Cu(II) complexes suggest that the geometry around the copper ion would likely be more complex, potentially involving polymeric structures or coordination with solvent molecules if formed in solution. However, due to its transient nature, detailed structural parameters like bond lengths and angles for the isolated Cu(CN)₂ molecule are not well-documented in the literature.
Inherent Instability and Decomposition
A defining characteristic of cupric cyanide is its instability. Upon formation, it readily undergoes a redox reaction, decomposing into the more stable cuprous cyanide (CuCN) and cyanogen (B1215507) gas ((CN)₂).[3]
Decomposition Reaction: 2 Cu(CN)₂ → 2 CuCN + (CN)₂
This decomposition is analogous to the behavior of cupric iodide, which similarly decomposes to cuprous iodide and iodine. Due to this rapid decomposition, it is highly improbable that cupric cyanogen complexes exist for any significant duration in solution.[3]
Cuprous Cyanide (Copper(I) Cyanide)
As the stable product of cupric cyanide's decomposition, cuprous cyanide is the more extensively studied and commercially relevant compound. It is an off-white to pale yellow powder.[1]
Chemical Formula and Structure
The chemical formula for cuprous cyanide is CuCN .[1][4] It is a coordination polymer, meaning it consists of repeating structural units that form a larger network.[1] It exists in two main polymorphs: a low-temperature form (LT-CuCN) and a high-temperature form (HT-CuCN).[5]
In both polymorphs, the structure is composed of linear -[Cu-CN]- chains where linear copper(I) centers are linked by bridging cyanide groups. The copper-to-carbon and copper-to-nitrogen bond lengths are approximately 1.85 Å in both forms.[5] A notable feature is the head-to-tail disorder of the bridging cyanide groups.[5]
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LT-CuCN: This low-temperature polymorph features chains that are not perfectly linear but are arranged in rippled layers.[5]
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HT-CuCN: The high-temperature polymorph has linear chains that pack into a hexagonal lattice.[5]
LT-CuCN can be converted to HT-CuCN by heating it to 563 K in an inert atmosphere.[5]
Physicochemical Properties
The following table summarizes key quantitative data for both cupric and cuprous cyanide.
| Property | Cupric Cyanide (Cu(CN)₂) | Cuprous Cyanide (CuCN) |
| Molar Mass | 115.58 g/mol [2] | 89.563 g/mol [1] |
| Appearance | Greenish-yellow precipitate (transient) | Off-white to pale yellow powder[1] |
| Melting Point | Decomposes | 474 °C (885 °F; 747 K)[1] |
| Density | Not applicable | 2.92 g/cm³[1] |
| Solubility in Water | Decomposes | Negligible[1] |
| Crystal Structure | Not applicable | Two polymorphs (LT and HT)[5] |
| Cu-C/N Bond Length | Not determined | ~1.85 Å[5] |
Experimental Protocols
Synthesis of Cuprous Cyanide
Due to the instability of cupric cyanide, synthetic routes designed to produce it will yield cuprous cyanide. A common and safer laboratory-scale synthesis avoids the generation of cyanogen gas.
Methodology: This procedure involves the reduction of a copper(II) salt in the presence of a cyanide source.
Materials:
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Copper(II) sulfate (B86663) (CuSO₄)
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Sodium bisulfite (NaHSO₃) or Sodium metabisulfite (B1197395) (Na₂S₂O₅)
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Sodium cyanide (NaCN) or Potassium cyanide (KCN)
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Distilled water
Procedure:
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Preparation of Copper(II) Sulfate Solution: Dissolve a measured amount of copper(II) sulfate in distilled water in a flask. The solution will be blue.
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Reduction of Copper(II): While stirring, slowly add a solution of sodium bisulfite to the copper(II) sulfate solution at approximately 60 °C. The solution will turn from blue to green, indicating the reduction of Cu²⁺ to Cu⁺.
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Precipitation of Cuprous Cyanide: Slowly add a solution of sodium cyanide to the green solution. A pale yellow precipitate of pure LT-CuCN will form.
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Isolation and Purification: The precipitate is then collected by filtration, washed with distilled water to remove soluble impurities, and dried under vacuum.
Note on a Historical Method: An older method involves the direct reaction of copper(II) sulfate with sodium cyanide. However, this method is not recommended as it produces toxic cyanogen gas and results in an impure product.[1]
Reaction: 2 CuSO₄ + 4 NaCN → 2 CuCN + (CN)₂ + 2 Na₂SO₄[1]
Applications in Organic Synthesis: The Rosenmund-von Braun Reaction
Cuprous cyanide is a valuable reagent in organic chemistry, particularly for the synthesis of aryl nitriles from aryl halides. This reaction is known as the Rosenmund-von Braun reaction.[6][7]
Reaction Overview: An aryl halide is heated with an excess of copper(I) cyanide, typically in a high-boiling polar solvent like DMF, nitrobenzene, or pyridine, to produce the corresponding aryl nitrile.
The probable mechanism involves the oxidative addition of the aryl halide to the copper(I) center, forming a transient copper(III) species. This is followed by reductive elimination to yield the aryl nitrile and copper(I) halide. The use of polar, high-boiling solvents facilitates this reaction, which often requires elevated temperatures.
Conclusion
While the term "cupric cyanide" suggests a simple compound with the formula Cu(CN)₂, its practical existence is fleeting due to its rapid decomposition into the more stable cuprous cyanide and cyanogen. For researchers and professionals in drug development and other scientific fields, a thorough understanding of this instability is crucial. The chemistry of copper cyanides is largely dominated by the properties and reactions of cuprous cyanide, a versatile coordination polymer with important applications in synthetic organic chemistry. This guide has provided a detailed overview of the formula, structure, and key characteristics of both species to aid in their safe and effective handling and application in a research context.
References
- 1. DSpace [scholarworks.wm.edu]
- 2. Crystallography Open Database: Search results [qiserver.ugr.es]
- 3. researchgate.net [researchgate.net]
- 4. Copper(I) cyanide - Wikipedia [en.wikipedia.org]
- 5. Crystal structures, electron spin resonance, and thermogravimetric analysis of three mixed-valence copper cyanide polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
